
4-Chloro-2-fluoroaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoroaniline;hydrochloride is an organic compound with the molecular formula C6H5ClFN·HCl. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoroaniline;hydrochloride typically involves the following steps:
Fluorination: The starting material, 4-chloroaniline, undergoes a fluorination reaction to introduce the fluorine atom at the ortho position relative to the amino group.
Hydrochloride Formation: The resulting 4-chloro-2-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-fluoroaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction typically produces the corresponding amine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoroaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoroaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the chlorine atom.
3-Chloro-4-fluoroaniline: Has the chlorine and fluorine atoms in different positions on the benzene ring.
2,6-Difluoroaniline: Contains two fluorine atoms instead of one chlorine and one fluorine.
Uniqueness
4-Chloro-2-fluoroaniline;hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
54416-81-8 |
|---|---|
Molekularformel |
C6H6Cl2FN |
Molekulargewicht |
182.02 g/mol |
IUPAC-Name |
4-chloro-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
InChI-Schlüssel |
TZZUKRWKJHFYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


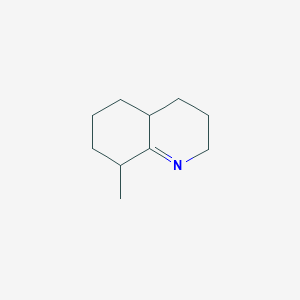


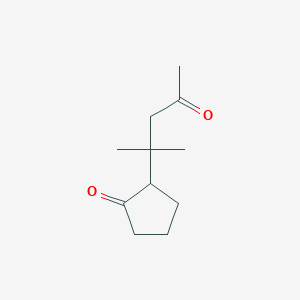
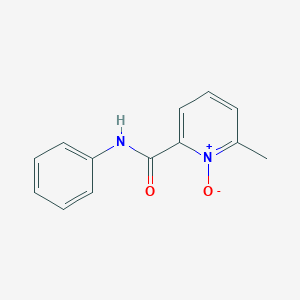
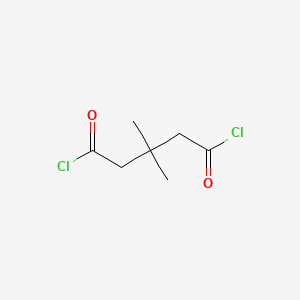
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
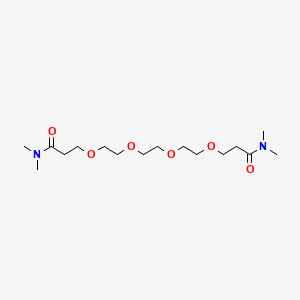
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)

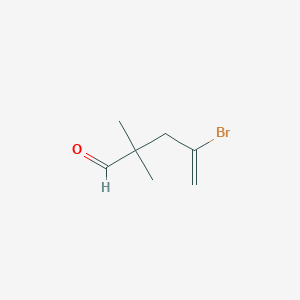
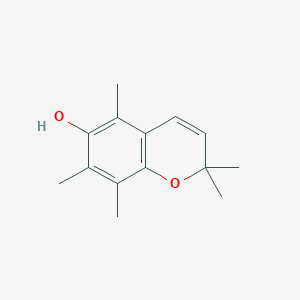
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
